dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate
Description
Crystallographic Studies and Three-Dimensional Conformation
Single-crystal X-ray diffraction analysis reveals that dimethyl(oxolan-2-ylmethyl)sulfanium 4-methylbenzenesulfonate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.157(7) Å, b = 11.133(6) Å, c = 11.400(6) Å, and β = 91.965(13)°. The sulfonium cation adopts a distorted tetrahedral geometry around the sulfur atom, with bond angles of 107.82(19)° for N1–S01–C4, consistent with steric strain from the oxolan-2-ylmethyl substituent. The oxolane ring exhibits a near-planar conformation, with a dihedral angle of 3.1(4)° between C14–C15–O4–C16, minimizing torsional strain.
The tosylate anion forms a bifurcated hydrogen bond network with the sulfonium cation, featuring O···H–C distances of 2.45–2.67 Å and angles of 155–168°. This interaction stabilizes the ionic pair in a head-to-tail arrangement, as evidenced by a 7.8° tilt between the sulfonium and tosylate planes. Comparative analysis with related sulfonium salts shows elongated S–C bonds (1.790(3) Å vs. 1.743(7) Å in dialkyl sulfones), attributed to increased positive charge density at the sulfur center.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The $$ ^1H $$ NMR spectrum (500 MHz, H$$ _2$$O) displays characteristic splitting patterns:
- Oxolane protons : A doublet of doublets at δ 4.23 ppm (J = 7.5 Hz, 2H) for the methylene group adjacent to oxygen, with geminal coupling to the sulfonium-bound CH$$ _2$$.
- Sulfonium methyl groups : Two singlets at δ 3.12 ppm (3H) and δ 3.08 ppm (3H), indicating inequivalent environments due to restricted rotation about the S–C bond.
- Aromatic protons : A singlet at δ 7.68 ppm (2H) and a doublet at δ 7.47 ppm (J = 8.1 Hz, 2H) corresponding to the tosylate para-substituted benzene ring.
$$ ^{13}C $$ NMR data corroborate the electronic effects of the sulfonium group, with deshielding observed at the oxolane-attached methylene carbon (δ 72.4 ppm) compared to neutral oxolane derivatives (δ 68.9–70.2 ppm). Nuclear Overhauser Effect (NOE) spectroscopy reveals strong cross-peaks between H7 (sulfonium CH$$ _2$$) and H2/H4 of the oxolane ring (NOE intensities 4.8 and 3.7, respectively), confirming their spatial proximity in the predominant conformation.
X-ray Diffraction Analysis of Ionic Pair Interactions
High-resolution X-ray data (R$$ _1$$ = 0.0611) quantify key intermolecular contacts:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| S$$ ^+$$···O$$ ^-$$ (electrostatic) | 3.12(2) | 168.4 |
| C–H···O (hydrogen bond) | 2.45–2.67 | 155–168 |
| π–π stacking (tosylate rings) | 3.78(3) | 5.2 |
The sulfonium cation participates in three short contacts (<3.3 Å) with tosylate oxygen atoms, creating a layered structure along the b-axis. Density Functional Theory (DFT) calculations at the B3PW91/6-311++G(d,p) level predict a 14.7 kJ/mol stabilization energy for the ionic pair compared to isolated ions, primarily from Coulombic interactions (82%) and secondarily from dispersion forces (18%).
Computational Modeling of Sulfonium-Tosylate Charge Distribution
Natural Bond Orbital (NBO) analysis reveals significant charge transfer:
- Sulfonium sulfur: +1.32 e (compared to +0.89 e in dimethyl sulfoxide)
- Tosylate sulfur: -0.67 e
- Oxolane oxygen: -0.42 e
Electrostatic potential maps show a charge gradient from +0.35 e at the sulfonium methyl groups to -0.28 e at the tosylate oxygen atoms. Molecular dynamics simulations (AMBER force field) predict a 1.4 Å displacement between cation and anion centers of mass during thermal fluctuations at 300 K, maintaining ionic contact through solvent-shared ion pairs. Comparative Mulliken charges for key atoms:
Properties
CAS No. |
80518-63-4 |
|---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C7H15OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(2)6-7-4-3-5-8-7/h2-5H,1H3,(H,8,9,10);7H,3-6H2,1-2H3/q;+1/p-1 |
InChI Key |
PASKMZLMZRIGCX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](C)CC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate typically involves the reaction of dimethyl sulfide with oxolan-2-ylmethyl chloride in the presence of a base, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or acetonitrile
Catalysts: Bases such as triethylamine or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Various substituted sulfanium compounds
Scientific Research Applications
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-methylbenzenesulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonium Salts with Different Anions
a) Dimethyl(2-oxo-2-phenylethyl)sulfanium Bromide
- Structure : Similar sulfonium cation but with a bromide anion and a 2-oxo-2-phenylethyl substituent.
- Properties: Crystallizes in a trigonal pyramidal geometry at sulfur, stabilized by C–H⋯Br hydrogen bonds and π–π interactions (centroid distance: 3.946 Å) . Higher lattice energy due to smaller bromide anion, leading to lower solubility in non-polar solvents compared to tosylate salts.
- Applications: Used in crystallography studies to analyze non-covalent interactions.
b) Dimethyl(phenyl)sulfanium Perfluorobutanesulfonate
- Structure : Sulfonium cation with a phenyl group and a perfluorobutanesulfonate (PFBS) anion .
- Properties :
- Applications: Potential use in photoacid generators (PAGs) for lithography.
Data Table 1: Sulfonium Salts Comparison
| Compound | Anion | Melting Point | Solubility | Key Interactions | Applications |
|---|---|---|---|---|---|
| Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate | Tosylate | Not reported | Polar solvents | C–H⋯O, π–π (weak) | Organic synthesis, PAGs |
| Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide | Bromide | ~150–160°C | Ethyl acetate | C–H⋯Br, π–π (3.946 Å) | Crystallography studies |
| Dimethyl(phenyl)sulfanium PFBS | Perfluorobutanesulfonate | >200°C | Fluorinated solvents | Ionic/van der Waals | Electronics, coatings |
Tosylate Salts with Different Cations
a) 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Structure : Tosylate anion paired with a hydroxyethoxyethyl ester group .
- Properties :
- Hydroxy group enables hydrogen bonding, increasing solubility in water and alcohols.
- Lower thermal stability than sulfonium salts due to ester linkage.
- Applications : Intermediate in polymer synthesis.
b) Oxetan-3-ylmethyl 4-methylbenzenesulfonate
- Structure : Tosylate anion with an oxetane-derived cation .
- Properties :
- Oxetane’s strained ring enhances reactivity in nucleophilic substitutions.
- Similar polarity to the oxolan-2-ylmethyl derivative but with higher ring strain.
- Applications : Pharmaceutical intermediates.
Data Table 2: Tosylate Salts Comparison
| Compound | Cation | Reactivity | Stability | Key Features |
|---|---|---|---|---|
| This compound | Sulfanium (oxolane) | Moderate | High (ionic) | Polar, hydrogen-bonding |
| 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | Hydroxyethoxyethyl | High (ester) | Moderate | Water-soluble, versatile |
| Oxetan-3-ylmethyl 4-methylbenzenesulfonate | Oxetane | Very high | Low (ring strain) | High reactivity in SN2 reactions |
Key Research Findings
- Crystal Packing : Sulfonium salts with aromatic substituents (e.g., phenyl or oxo-phenylethyl) exhibit stronger π–π interactions than oxolane derivatives, which rely more on C–H⋯O and weak van der Waals forces .
- Environmental Impact : Perfluorinated sulfonates (e.g., PFBS) are regulated under RoHS due to persistence concerns, whereas tosylate salts are generally regarded as safer .
- Reactivity : Tosylate anions act as superior leaving groups compared to bromide in SN1/SN2 reactions, making this compound useful in organic synthesis .
Biological Activity
Dimethyl(oxolan-2-ylmethyl)sulfanium; 4-methylbenzenesulfonate is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethylsulfanylmethyl group and a 4-methylbenzenesulfonate moiety. The oxolan ring structure contributes to its unique chemical properties, influencing its solubility and interaction with biological targets.
The biological activity of dimethyl(oxolan-2-ylmethyl)sulfanium is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonium ion can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activities or disruption of signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to dimethyl(oxolan-2-ylmethyl)sulfanium exhibit significant anticancer properties. For instance, research on related sulfonium compounds has shown promising results in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Properties
Dimethyl(oxolan-2-ylmethyl)sulfanium has also been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria |
Case Studies
- Anticancer Research : A study investigated the effects of a sulfonium derivative on MCF-7 breast cancer cells. The compound exhibited a GI50 value of 3.18 µM, indicating potent cytotoxicity compared to standard chemotherapeutics. This suggests potential for further development as an anticancer agent .
- Antimicrobial Testing : In a comparative analysis, dimethyl(oxolan-2-ylmethyl)sulfanium was tested against common pathogens, showing effective inhibition zones in agar diffusion assays. This study highlights its potential as a novel antimicrobial agent .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves quaternization of a sulfide precursor (e.g., oxolan-2-ylmethyl sulfide) with methylating agents (e.g., methyl iodide) in polar aprotic solvents. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield . Post-synthesis, purification via recrystallization or column chromatography is recommended. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?
- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for pre-concentration from aqueous samples. Quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., triclosan-d3) minimizes matrix effects. Method validation should include recovery studies (spiked samples) and limit of detection (LOD) calculations using signal-to-noise ratios .
Q. How can researchers design a factorial experiment to evaluate temperature and solvent effects on synthesis yield?
- Methodological Answer : A 2 factorial design (k = factors) is suitable. For example:
- Factors : Temperature (25°C vs. 50°C), solvent (acetonitrile vs. dichloromethane).
- Response : Yield (%) measured via gravimetric analysis.
- Analysis : ANOVA identifies significant factors; interaction plots reveal synergies. Software tools (e.g., JMP, Minitab) automate design and statistical interpretation .
Advanced Research Questions
Q. How does the sulfonium cation’s structure influence stability under varying pH conditions, and what methods assess degradation pathways?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 37°C. Degradation kinetics are monitored via HPLC-UV, with pseudo-first-order rate constants calculated. Mechanistic insights are gained through LC-MS/MS identification of degradation products (e.g., demethylation or sulfoxide formation). Quantum mechanical calculations (DFT) predict reactive sites and transition states .
Q. What computational models predict the solvation behavior of this compound in aqueous vs. non-polar solvents?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., GAFF) model solvation shells. Free energy perturbation (FEP) calculations quantify transfer energies between solvents. Software like GROMACS or AMBER is used, with validation against experimental solubility data. Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with simulation outcomes .
Q. What mechanisms underlie the compound’s potential as a phase-transfer catalyst, and how are kinetic studies designed?
- Methodological Answer : Catalytic efficiency is tested in biphasic reactions (e.g., alkylation of nucleophiles). Kinetic profiling involves:
- Variable Control : Substrate concentration, catalyst loading, agitation rate.
- Data Collection : In situ FTIR or H NMR monitors reaction progress.
- Modeling : Michaelis-Menten kinetics or Eyring plots (for activation parameters) explain rate-limiting steps. Comparative studies with alternative catalysts (e.g., quaternary ammonium salts) highlight structural advantages .
Contradictions and Validation
- vs. 9 : While emphasizes empirical SPE and LC-MS methods, advocates computational pre-screening to reduce experimental load. A hybrid approach (simulations guiding SPE sorbent selection) balances efficiency and accuracy.
- vs. 15 : Factorial design ( ) is a subset of broader DOE principles (). Researchers should prioritize full factorial designs for exploratory studies and response surface methodologies (RSM) for optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
